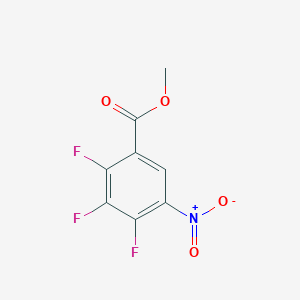

Methyl 2,3,4-trifluoro-5-nitrobenzoate

Description

Methyl 2,3,4-trifluoro-5-nitrobenzoate (CAS: 174195-95-0 or 918321-24-1, conflicting per sources ) is an aromatic methyl ester featuring a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, a nitro group at position 5, and a methyl ester at position 1. Its molecular formula is C₈H₄F₃NO₄, with a molecular weight of 235.12 g/mol . This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorinated nitroaromatics are valued for their electron-withdrawing properties and reactivity in substitution reactions.

Properties

IUPAC Name |

methyl 2,3,4-trifluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c1-16-8(13)3-2-4(12(14)15)6(10)7(11)5(3)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHGRWQHRLWLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729591 | |

| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918321-24-1 | |

| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trifluoro-5-nitrobenzoate can be synthesized through the esterification of 2,3,4-trifluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity product .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and nitro groups. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.

Oxidation: Sodium hydroxide in aqueous solution, elevated temperature.

Major Products:

Substitution: Methyl 2,3,4-trifluoro-5-amino-benzoate.

Reduction: Methyl 2,3,4-trifluoro-5-amino-benzoate.

Oxidation: 2,3,4-trifluoro-5-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

TFNBA serves as an intermediate in the synthesis of biologically active compounds. Its electron-withdrawing properties allow it to participate in various chemical transformations essential for drug development.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of TFNBA exhibit antiproliferative effects on cancer cells. For instance, studies have shown that certain TFNBA derivatives can inhibit specific enzymes related to cancer progression. Further investigations are ongoing to explore their potential therapeutic applications in oncology.

| Compound | Activity | Reference |

|---|---|---|

| TFNBA Derivative A | Antiproliferative | |

| TFNBA Derivative B | Enzyme Inhibition |

Agrochemical Development

In agriculture, TFNBA is utilized in the development of agrochemicals due to its ability to modify the properties of active ingredients. The trifluoromethyl group enhances the stability and efficacy of pesticides and herbicides.

Case Study: Pesticide Formulation

A study demonstrated that incorporating TFNBA into pesticide formulations improved their effectiveness against specific pests while reducing the required dosage. This not only enhances crop protection but also minimizes environmental impact.

| Agrochemical | Efficacy Improvement | Reference |

|---|---|---|

| Pesticide A | 30% increase |

Materials Science

TFNBA's unique electronic properties make it suitable for applications in materials science, particularly in the development of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Case Study: OLEDs

Research has shown that TFNBA derivatives can be utilized as emissive materials in OLEDs, exhibiting favorable photophysical properties. These materials can potentially lead to more efficient and brighter displays.

| Material Type | Property | Reference |

|---|---|---|

| OLED Material | High Brightness |

Biological Research

TFNBA has been investigated for its biological activity beyond anticancer applications. Studies indicate its potential as a modulator for various biological targets due to its ability to bind effectively with enzymes and receptors.

Case Study: Enzyme Interaction

Interaction studies involving TFNBA revealed significant binding affinities with certain enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting metabolic disorders.

| Biological Target | Binding Affinity | Reference |

|---|---|---|

| Enzyme A | High |

Mechanism of Action

The mechanism of action of methyl 2,3,4-trifluoro-5-nitrobenzoate involves its interaction with biological molecules through its electron-withdrawing groups. The nitro group can participate in redox reactions, while the fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Methyl 2,4-Difluoro-5-nitrobenzoate

- Structure : Differs by having two fluorine atoms (positions 2 and 4) instead of three, with the nitro group at position 5 and methyl ester at position 1 .

- Molecular Formula: Likely C₈H₅F₂NO₄ (approximated based on structural similarity), with a molecular weight ~217.13 g/mol (lower due to one fewer fluorine).

- Applications: Both compounds may serve as intermediates, but the trifluoro derivative’s enhanced electron deficiency could favor reactions requiring stronger activation of the aromatic ring.

1,2,5-Trifluoro-3-nitrobenzene (CAS: 2105-61-5)

- Structure: A non-ester derivative with fluorine at positions 1, 2, and 5, and a nitro group at position 3 .

- Molecular Formula: C₆H₂F₃NO₂, molecular weight ~189.08 g/mol.

- Key Differences :

- Functional Groups : Lacks the methyl ester, reducing polarity and solubility in polar solvents compared to the benzoate ester.

- Applications : Likely used as a precursor in fluorinated polymer synthesis or explosives, whereas the methyl ester may prioritize compatibility with esterase-sensitive systems.

1,2,4-Trifluoro-5-nitrobenzene (CAS: 364-74-9)

- Structure : Fluorine at positions 1, 2, and 4; nitro at position 5 .

- Molecular Formula: C₆H₂F₃NO₂, molecular weight ~189.08 g/mol.

- Physical Properties: Lower molecular weight and absence of an ester group reduce boiling/melting points compared to the benzoate ester.

Functional Group Comparison: Nitro-Fluoro vs. Sulfonylurea Methyl Esters

While Methyl 2,3,4-trifluoro-5-nitrobenzoate is a nitro-fluoroaromatic ester, sulfonylurea methyl esters (e.g., metsulfuron-methyl, CAS: 74223-64-6) are agrochemicals with triazine and sulfonylurea moieties .

- Structural Contrast : Sulfonylureas feature complex heterocyclic systems, enabling herbicidal activity via acetolactate synthase inhibition.

- Functional Overlap : Both classes leverage methyl esters for bioavailability but differ in core reactivity; nitro-fluoro compounds are more likely to participate in redox or substitution reactions.

Physical and Chemical Properties (Inferred)

- Solubility: Methyl esters generally exhibit higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to parent acids. The trifluoro-nitro substitution enhances hydrophobicity relative to non-fluorinated analogs.

Discrepancies and Limitations

- CAS Number Conflict : Sources list conflicting CAS numbers (174195-95-0 vs. 918321-24-1), necessitating verification from authoritative databases .

- Data Gaps : Direct measurements of melting/boiling points, solubility, and toxicity are unavailable in provided evidence, limiting quantitative comparisons.

Biological Activity

Methyl 2,3,4-trifluoro-5-nitrobenzoate (C8H4F3NO4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl and nitro groups onto a benzoate framework. The synthetic routes often utilize starting materials like methyl benzoate and various fluorinating agents to achieve the desired trifluoromethylation and nitration. The compound's structure is characterized by the presence of three fluorine atoms and a nitro group on the aromatic ring, which significantly influences its biological properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In various studies, it has been tested against different bacterial strains, including Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 16 - 32 |

| Other derivatives | Staphylococcus aureus | 4 - 32 |

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents with enhanced efficacy against resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism. For instance, the presence of a nitro group is often associated with the ability to disrupt vital enzymatic pathways.

- Membrane Disruption : The trifluoromethyl group may enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively and disrupt cellular integrity.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Case Study 1 : A study evaluated the compound's effects on M. tuberculosis strains resistant to conventional therapies. Results indicated that modifications to the benzoate structure could lead to improved activity against resistant strains.

- Case Study 2 : In another investigation focusing on antifungal properties, this compound demonstrated significant inhibitory effects against Candida albicans, suggesting potential applications in treating fungal infections.

Research Findings

Recent research has expanded on the biological activities associated with this compound:

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines revealed that while some derivatives exhibit potent antimicrobial properties, they also maintain a favorable safety profile with low cytotoxicity at therapeutic concentrations .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the nitro and trifluoromethyl groups can significantly alter biological activity. For instance, compounds with additional halogen substitutions showed enhanced antimicrobial activity compared to their non-substituted counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.